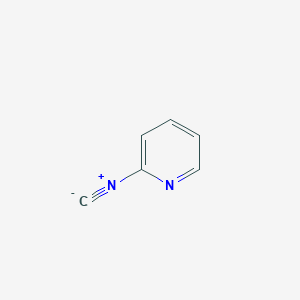

2-Isocyanopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-7-6-4-2-3-5-8-6/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQAFIWDAONOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572392 | |

| Record name | 2-Isocyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-19-6 | |

| Record name | 2-Isocyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Isocyanopyridine from 2-Aminopyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-isocyanopyridine, a valuable and versatile heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves a robust two-step process commencing with the formylation of 2-aminopyridine to yield the N-(pyridin-2-yl)formamide intermediate, followed by its subsequent dehydration. This document furnishes researchers, scientists, and drug development professionals with a scientifically grounded narrative, explaining the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of critical reagents. Emphasis is placed on procedural safety, particularly concerning the handling of isocyanides, and rigorous characterization of the final product.

Introduction: The Strategic Importance of this compound

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a C≡N-R functional group. Their divalent carbon atom confers upon them a dual nucleophilic and electrophilic character, making them exceptionally potent intermediates in a variety of carbon-carbon bond-forming reactions, most notably multicomponent reactions such as the Ugi and Passerini reactions.[1] this compound, in particular, integrates the reactive isocyanide functionality with the ubiquitous pyridine scaffold, a privileged structure in numerous pharmacologically active agents.[2][3]

The most reliable and widely adopted synthetic strategy for preparing isocyanides is the dehydration of their corresponding N-substituted formamides.[4][5] This guide will delineate this two-step pathway, providing both the theoretical underpinnings and the practical, field-tested methodologies for the successful synthesis, purification, and characterization of this compound.

Part I: Synthesis of the N-(pyridin-2-yl)formamide Intermediate

The initial and foundational step in this synthesis is the efficient conversion of the primary amine, 2-aminopyridine, into its N-formylated derivative. This transformation is critical as it sets the stage for the subsequent dehydration reaction.

Principle and Reaction Mechanism

The formylation of 2-aminopyridine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic nitrogen atom of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a suitable formylating agent. The choice of agent influences reaction conditions and work-up procedures. A common and effective method involves the use of a mixed anhydride, such as acetic formic anhydride, generated in situ from formic acid and acetic anhydride.

Experimental Protocol: Formylation of 2-Aminopyridine

This protocol describes a standard laboratory-scale synthesis of N-(pyridin-2-yl)formamide.

Materials:

-

2-Aminopyridine

-

Formic acid (≥95%)

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminopyridine (0.10 mol, 9.41 g) in 100 mL of toluene.

-

Reagent Addition: To the stirred solution, add formic acid (0.12 mol, 4.5 mL) in one portion.

-

Azeotropic Water Removal: Heat the mixture to reflux using a heating mantle. Water produced during the reaction is removed azeotropically with toluene over a period of 3-4 hours. The progress can be monitored by observing water collection in a Dean-Stark trap, if available.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v), visualizing with UV light. The disappearance of the 2-aminopyridine spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(pyridin-2-yl)formamide.

-

Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure formamide intermediate.

Part II: Dehydration to this compound

This step constitutes the core transformation, converting the stable formamide into the highly reactive isocyanide. The choice of dehydrating agent is paramount and dictates the reaction's efficiency, speed, and safety profile.

Mechanism of Dehydration with Phosphorus Oxychloride (POCl₃)

The dehydration of N-substituted formamides is the most common and practical method for synthesizing isocyanides.[4] Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N) or pyridine is a highly effective system.[4][6]

The mechanism proceeds as follows:

-

The oxygen atom of the formamide's carbonyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

-

The tertiary amine base then abstracts a proton from the nitrogen atom.

-

This is followed by the elimination of the dichlorophosphate group and another proton (facilitated by the base), leading to the formation of the isocyanide product. The base serves both to facilitate elimination and to neutralize the HCl generated in situ.

Caption: Mechanism of formamide dehydration using POCl₃ and a base.

Comparative Analysis of Dehydrating Agents

The selection of a dehydrating agent is a critical decision based on efficiency, substrate compatibility, and safety requirements.

| Dehydrating Agent | Base | Typical Solvent | Temperature (°C) | Reaction Time | Yield | Key Considerations |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (DCM) or neat base | 0 | < 5 minutes | High to Excellent | Highly efficient, rapid reaction. The most common and versatile reagent.[4][6] Generates inorganic phosphate by-products.[4] |

| Tosyl Chloride (TsCl) | Pyridine | Pyridine | Room Temp to Reflux | Hours | Moderate to Good | Classic method.[5] May require harsher conditions and longer times. Generates more organic waste than POCl₃.[4] |

| Phosgene (COCl₂) / Diphosgene | Tertiary Amine | Inert Solvent (e.g., Toluene) | Low | Variable | Excellent | Extremely effective but also highly toxic and hazardous, requiring specialized handling procedures and equipment.[5][7][8] |

For its balance of high efficiency, rapid conversion under mild conditions, and manageable safety profile (compared to phosgene), the POCl₃/tertiary amine system is often the preferred method in a research setting.[4][5]

Experimental Protocol: Dehydration using POCl₃

CAUTION: Isocyanides are toxic, malodorous compounds. This entire procedure, including work-up and purification, MUST be performed in a well-ventilated chemical fume hood.[9][10] Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12]

Materials:

-

N-(pyridin-2-yl)formamide

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Triethylamine (Et₃N) or Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

-

Inert Atmosphere Setup: Assemble the three-neck flask with a dropping funnel, thermometer, and nitrogen inlet. Ensure the system is flame-dried or oven-dried and purged with dry nitrogen to maintain anhydrous conditions.

-

Reagent Charging: To the flask, add N-(pyridin-2-yl)formamide (0.05 mol, 6.1 g) and 100 mL of anhydrous DCM. Add triethylamine (0.15 mol, 21 mL). Cool the stirred solution to 0 °C using an ice-water bath.

-

POCl₃ Addition: Add phosphorus oxychloride (0.055 mol, 5.1 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above 5 °C.[6]

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 5-10 minutes. A recent development suggests that using triethylamine as the solvent itself can lead to complete conversion in under 5 minutes at 0 °C, simplifying the process.[4]

-

Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1) to confirm the consumption of the starting formamide.

-

Quenching: Once the reaction is complete, pour the mixture slowly and carefully over 200 g of crushed ice in a large beaker, with vigorous stirring. This step hydrolyzes excess POCl₃ and should be done cautiously in the fume hood.

-

Neutralization & Extraction: Carefully add saturated NaHCO₃ solution to the quenched mixture until the aqueous layer is basic (pH > 8). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with 50 mL portions of DCM.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and carefully remove the solvent on a rotary evaporator at low temperature (<30 °C). The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). Note: Isocyanides can be unstable to heat and acid; purification should be performed promptly and without excessive heating.[9]

Overall Synthesis Workflow

Caption: Experimental workflow for the two-step synthesis of this compound.

Part III: Characterization and Safe Handling

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product.

| Technique | Characteristic Feature for this compound |

| Infrared (IR) | Very strong, sharp absorption band for the N≡C stretch, typically observed in the range of 2120-2150 cm⁻¹. This is the most definitive signal for an isocyanide. |

| ¹H NMR | Complex multiplet patterns corresponding to the four protons on the pyridine ring. The chemical shifts will be distinct from the 2-aminopyridine starting material and the formamide intermediate. |

| ¹³C NMR | The isocyanide carbon typically appears around 160-170 ppm. Signals for the five distinct pyridine ring carbons will also be present. |

| Mass Spec. (MS) | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of C₆H₄N₂ (104.11 g/mol ).[13] |

Safe Handling and Storage of Isocyanides

-

Ventilation: All work must be conducted in a high-performance chemical fume hood to avoid inhalation of the volatile and toxic compound.[12][14]

-

Odor: Isocyanides possess extremely pungent and unpleasant odors. This property serves as a useful indicator of a leak or spill.

-

Stability and Storage: this compound can be unstable.[9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer at -20 °C) to prevent polymerization or degradation.[9]

-

Decontamination: Glassware contaminated with isocyanide can be deodorized by rinsing with a 5% solution of methanolic sulfuric acid.[9][10] All liquid and solid waste must be treated as hazardous and disposed of according to institutional safety protocols.[11]

Conclusion

The synthesis of this compound from 2-aminopyridine is a highly accessible and efficient two-step process for the modern organic chemistry laboratory. The key to success lies in the careful execution of the formylation reaction followed by a rapid and cold dehydration, with the POCl₃/triethylamine system representing a superior choice for its efficacy and speed.[4] Adherence to stringent safety protocols is not merely recommended but is mandatory for the handling of the isocyanide product. This guide provides the necessary framework, from mechanistic understanding to practical execution, empowering researchers to confidently synthesize this valuable chemical intermediate for application in drug discovery and advanced material synthesis.

References

- A Comparative Analysis of Dehydrating Agents for N-propylformamide to N-propyl Isocyanide Conversion. (2025). Benchchem.

- Conversion of formamide to isocyanide - FAQ. (2021). Guidechem.

- A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. (2022). PMC - NIH.

- A more sustainable and highly practicable synthesis of aliphatic isocyanides. (2020). Green Chemistry (RSC Publishing).

- Safety measures for working with isocyan

- Conversion of formamide to isocyanide. (2016). Chemistry Stack Exchange.

- How To Get Isocyanate?. (n.d.). PMC - PubMed Central - NIH.

- 5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries.

- o-TOLYL ISOCYANIDE. (n.d.). Organic Syntheses Procedure.

- General approach to prepare polymers bearing pendant isocyan

- cyclohexyl isocyanide. (n.d.). Organic Syntheses Procedure.

- A Comprehensive Technical Guide to the Safe Handling of Isocyan

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central.

- This compound. (n.d.). PubChem - NIH.

- Idealized dehydration of a formamide yields its respective isocyanide... (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. lakeland.com [lakeland.com]

- 13. This compound | C6H4N2 | CID 15398924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-Isocyanopyridine: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 2-isocyanopyridine. Direct experimental spectroscopic data for this compound is notably scarce in publicly accessible literature, likely due to its reactive nature. Therefore, this document adopts a predictive and comparative approach, grounded in fundamental spectroscopic principles and contrasted with the well-documented data of its stable isomer, 2-cyanopyridine. By synthesizing established knowledge of pyridine systems, the isocyanide functional group, and standard spectroscopic techniques, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.

Introduction: The Elusive Isocyanide of Pyridine

This compound is a heterocyclic aromatic compound featuring an isocyanide (-N⁺≡C⁻) functional group at the C2 position of the pyridine ring[1]. Isocyanides, or isonitriles, are isomers of nitriles (-C≡N) and are known for their unique electronic properties, reactivity, and distinct spectroscopic signatures[2]. While its isomer, 2-cyanopyridine, is a common commercial reagent with extensive spectroscopic data, this compound remains a more elusive target, often synthesized as a reactive intermediate.

The key difference lies in the connectivity and electronic nature of the functional group. The nitrile group is a moderate electron-withdrawing group through induction and resonance. In contrast, the isocyanide group, with its formal positive charge on nitrogen and negative charge on carbon, acts as a π-acceptor but can also exhibit nuanced electronic effects on the attached aromatic system. This fundamental difference is the cornerstone for predicting and interpreting the spectroscopic data that follows. This guide will systematically predict the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, using the known data of 2-cyanopyridine as a validated benchmark for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecular structure.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of a substituted pyridine is characterized by four protons on the aromatic ring, whose chemical shifts are highly sensitive to the electronic influence of the substituent.

Comparative Data: 2-Cyanopyridine

The experimental ¹H NMR data for 2-cyanopyridine in CDCl₃ provides a solid baseline[3]. The electron-withdrawing nitrile group deshields the ring protons, particularly the adjacent H6 proton.

| Proton (2-Cyanopyridine) | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| H6 | ~8.76 | ddd, J ≈ 4.9, 1.8, 0.9 Hz |

| H4 | ~7.95 | td, J ≈ 7.7, 1.8 Hz |

| H3 | ~7.78 | ddd, J ≈ 7.7, 1.3, 0.9 Hz |

| H5 | ~7.63 | ddd, J ≈ 7.7, 4.9, 1.3 Hz |

Predicted Data: this compound

The isocyanide group's electronic effect is different from the nitrile's. While the positively charged nitrogen atom exerts an inductive withdrawing effect, the lone pair on the terminal carbon can participate in resonance donation. This is expected to cause a relative shielding (upfield shift) of the protons compared to 2-cyanopyridine, especially at the ortho (H3) and para (H5) positions. The H6 proton, being adjacent to the ring nitrogen and the substituent, is predicted to remain the most downfield.

| Proton (this compound) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H6 | 8.5 - 8.6 | Doublet of doublets |

| H4 | 7.7 - 7.8 | Triplet of doublets |

| H3 | 7.4 - 7.5 | Doublet |

| H5 | 7.3 - 7.4 | Triplet |

Causality Insights: The predicted upfield shift for H3 and H5 in this compound relative to 2-cyanopyridine stems from the resonance contribution of the isocyanide group, which increases electron density at these positions. The H6 proton remains significantly deshielded due to its proximity to the electronegative ring nitrogen.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectroscopy: The Isocyanide Carbon Signature

¹³C NMR provides information about the carbon skeleton. The most telling signal for this compound will be that of the unique isocyanide carbon.

Comparative Data: 2-Cyanopyridine

Experimental data for 2-cyanopyridine shows the nitrile carbon at ~117 ppm and the C2 carbon to which it is attached at ~133 ppm.

| Carbon (2-Cyanopyridine) | Chemical Shift (δ, ppm) |

| C6 | ~150.2 |

| C4 | ~137.0 |

| C2 | ~133.1 |

| C5 | ~127.5 |

| C3 | ~124.5 |

| -C≡N | ~117.4 |

Predicted Data: this compound

The isocyanide carbon is characteristically found further downfield than a nitrile carbon. The C2 carbon of the pyridine ring is also expected to be significantly affected due to the direct attachment to the positively charged nitrogen of the isocyanide group.

| Carbon (this compound) | Predicted Chemical Shift (δ, ppm) |

| -N⁺≡C⁻ | 155 - 165 |

| C2 | 140 - 145 |

| C6 | 148 - 150 |

| C4 | 135 - 137 |

| C5 | 125 - 127 |

| C3 | 122 - 124 |

Causality Insights: The isocyanide carbon (-N⁺≡C ⁻) is carbenic in character, making it significantly less shielded and thus further downfield than a nitrile carbon. The C2 carbon is deshielded due to its direct attachment to the formally positive isocyanide nitrogen.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube[4]. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30-45 degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds. It is exceptionally useful for identifying specific functional groups, each of which has a characteristic absorption frequency.

Comparative Data: 2-Cyanopyridine

The defining feature of the 2-cyanopyridine IR spectrum is the sharp, strong absorption band corresponding to the C≡N triple bond stretch, which appears around 2230 cm⁻¹[5][6]. Other significant bands include C=C and C=N stretching vibrations of the aromatic ring (1400-1600 cm⁻¹) and C-H stretching (~3050 cm⁻¹).

Predicted Data: this compound

The most significant and diagnostic difference in the IR spectrum of this compound will be the position of the isocyanide (-N⁺≡C⁻) stretching frequency. This band is characteristically found at a lower wavenumber than the nitrile stretch.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Isocyanide Stretch | -N⁺≡C⁻ | 2110 - 2165 | Strong, Sharp |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Aromatic Ring Stretch | C=C, C=N | 1400 - 1600 | Medium-Strong |

Causality Insights: The N≡C bond in an isocyanide has a lower stretching frequency compared to the C≡N bond in a nitrile. This is because the bonding in isocyanides involves a combination of σ-donation and π-backbonding, which results in a slightly weaker triple bond character compared to the more straightforward triple bond of a nitrile[7]. This lower frequency is a highly reliable diagnostic tool for distinguishing between these two isomers.

Caption: Key diagnostic regions in the predicted IR spectrum of this compound.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a single drop between two salt (NaCl or KBr) plates[4]. For a solid, a KBr pellet is made by grinding a small amount of sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of solid or liquid sample.

-

Data Acquisition: Record a background spectrum of the empty spectrometer (or pure KBr/ATR crystal). Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum[8].

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), it provides the molecular weight of the compound and a distinct fragmentation pattern that serves as a molecular fingerprint.

Comparative Data: 2-Cyanopyridine

The mass spectrum of 2-cyanopyridine shows a clear molecular ion (M⁺) peak at an m/z corresponding to its molecular weight.

-

Molecular Weight: 104.11 g/mol

-

Molecular Ion (M⁺): m/z = 104

-

Key Fragment: A prominent fragment is observed at m/z = 77, corresponding to the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion [M-HCN]⁺. This represents the stable pyridyl cation.

Predicted Data: this compound

This compound has the same molecular formula (C₆H₄N₂) and therefore the same molecular weight as 2-cyanopyridine[1].

-

Molecular Weight: 104.11 g/mol

-

Molecular Ion (M⁺): m/z = 104. As an isomer, the molecular ion peak will be identical. The nitrogen rule applies: an odd number of nitrogen atoms (one in the ring, one in the isocyanide) results in an even molecular weight[9].

-

Predicted Key Fragments: The fragmentation pathway may differ. While loss of HCN is also possible, alternative fragmentations could be competitive. A key fragmentation to look for would be the loss of the isocyano group (:C=N) or rearrangements prior to fragmentation. The primary fragmentation is still likely to be the loss of HCN (27 amu), leading to a fragment at m/z 77.

Causality Insights: The initial ionization event creates a radical cation. The stability of the resulting fragments dictates the fragmentation pattern. The pyridyl cation (m/z 77) is relatively stable, making the loss of a 27 amu neutral species (HCN) a favorable pathway for both isomers. Subtle differences in the relative intensities of other smaller fragments might exist, but the molecular ion and the [M-27]⁺ peak are expected to be the most prominent features for both isomers under EI-MS.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is typically done via a gas chromatograph (GC-MS) or a direct insertion probe[4].

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum[10].

-

Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio. The detector measures the abundance of each ion, generating the mass spectrum.

Conclusion

While experimental spectra for this compound are not widely published, a detailed and reliable spectroscopic profile can be predicted based on established chemical principles. This guide provides a robust framework for its characterization, summarized as follows:

-

¹H NMR: Expect four aromatic protons with chemical shifts generally upfield compared to its 2-cyanopyridine isomer, with the H6 proton remaining the most downfield.

-

¹³C NMR: The key diagnostic peak is the isocyanide carbon, predicted to be in the 155-165 ppm range, significantly downfield from a typical nitrile carbon.

-

IR: The most unambiguous feature is a strong, sharp -N⁺≡C⁻ stretch between 2110-2165 cm⁻¹, a distinctly lower frequency than the C≡N stretch of 2-cyanopyridine.

-

MS: A molecular ion peak at m/z 104 is expected, with a probable major fragment at m/z 77, corresponding to the loss of HCN.

By leveraging the comparative data of 2-cyanopyridine and a foundational understanding of spectroscopy, researchers can approach the identification of this compound with confidence, using these predicted data points as a guide for interpreting their experimental results.

References

-

Chu, W., Lo, L., Yiu, S., & Ko, C. (2011). Synthesis, characterization and photophysical study of a series of neutral isocyano rhodium(I) complexes with pyridylindolide ligands. Journal of Organometallic Chemistry, 696(20), 3223-3230. (Link: [Link])

-

Wiley-VCH. (n.d.). Supporting Information for various chemical syntheses. (Link: [Link])

-

ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. (Link: [Link])

-

Bonito, V., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. (Link: [Link])

-

ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (Link: [Link])

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. (Link: [Link])

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). (Link: [Link])

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15398924, this compound. (Link: [Link])

-

NIST. (n.d.). 2-Pyridinecarbonitrile. In NIST Chemistry WebBook. (Link: [Link])

-

PubMed. (2025). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Link: [Link])

-

ResearchGate. (2025). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. (Link: [Link])

-

arXiv. (n.d.). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions. (Link: [Link])

-

ScienceDirect. (n.d.). Infrared spectrum of solid isocyanic acid (HNCO): vibrational assignments and integrated band intensities. (Link: [Link])

-

ResearchGate. (n.d.). Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile. (Link: [Link])

-

Mass Spectrometry and Infrared Spectroscopy. (n.d.). Chapter 13. (Link: [Link])

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. (Link: [Link])

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. (Link: [Link])

-

Chemistry LibreTexts. (2023). Mass Spectrometry. (Link: [Link])

-

The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. (Link: [Link])

-

Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. (Link: [Link])

-

MDPI. (n.d.). Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand. (Link: [Link])

-

PubMed Central. (n.d.). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. (Link: [Link])

Sources

- 1. This compound | C6H4N2 | CID 15398924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 6. 2-Cyanopyridine(100-70-9) IR Spectrum [chemicalbook.com]

- 7. arxiv.org [arxiv.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

Introduction: The Dichotomy of 2-Isocyanopyridine

An In-depth Technical Guide to the Reactivity and Stability of 2-Isocyanopyridine

This guide provides a comprehensive technical overview of this compound, a versatile yet challenging reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its electronic structure, reactivity, and stability, offering field-proven insights into its practical application.

This compound is a heterocyclic isonitrile that has garnered significant interest as a synthetic intermediate. Its utility stems from the unique electronic nature of the isocyano group (-N⁺≡C⁻), which imparts both nucleophilic and electrophilic characteristics to the terminal carbon atom. This duality allows it to participate in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) and cycloadditions.

However, the same electronic features that make this compound a valuable reagent also contribute to its inherent instability. The isocyano group's position ortho to the pyridine nitrogen introduces electronic effects that render the molecule prone to polymerization and isomerization.[1] Consequently, understanding the delicate balance between its reactivity and stability is paramount for its successful application in complex molecular synthesis. This guide aims to provide the foundational knowledge and practical protocols necessary to harness the synthetic potential of this powerful building block.

Electronic Structure: The Heart of Reactivity

The reactivity of this compound is a direct consequence of the electronic distribution within the isocyano functional group and its interplay with the aromatic pyridine ring. The isocyanide carbon exists in a state of electronic ambivalence, best described by its principal resonance structures:

Caption: Resonance contributors of the isocyano group.

The dominant zwitterionic form features a lone pair and a formal negative charge on the carbon, making it a potent nucleophile. Conversely, the carbene-like resonance structure reveals the electrophilic character of the same carbon atom, rendering it susceptible to attack by nucleophiles.

The adjacent electron-withdrawing pyridine nitrogen further modulates this reactivity. It enhances the electrophilicity of the isocyanide carbon, making it more reactive in nucleophilic additions compared to its phenyl isocyanide counterpart. This electronic push-and-pull is the cornerstone of its diverse chemical behavior.

Synthesis and Handling Protocols

Due to its limited stability, this compound is often synthesized and used immediately or prepared under conditions that minimize degradation.[1] The most common laboratory-scale synthesis involves the dehydration of N-(pyridin-2-yl)formamide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established dehydration of a formamide precursor using phosphorus oxychloride (POCl₃) and a tertiary amine base.

Materials:

-

N-(pyridin-2-yl)formamide

-

Triethylamine (Et₃N)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-(pyridin-2-yl)formamide (1.0 eq) and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (3.0 eq) is added dropwise to the stirred solution.

-

Dehydration: Phosphorus oxychloride (1.1 eq) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting formamide is consumed (typically 1-2 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of ice-cold saturated NaHCO₃ solution. Safety Note: Quenching is highly exothermic and releases gas. Perform slowly in a well-ventilated fume hood.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure at low temperature (<30 °C).

-

Purification & Storage: The crude product is often used directly in the next step. If purification is necessary, it can be attempted by rapid column chromatography on neutral alumina, eluting with a non-polar solvent system. The purified product should be stored as a dilute solution in an inert solvent under argon at ≤ -18 °C and used promptly.[2]

Caption: Workflow for the synthesis of this compound.

Core Reactivity: A Multifaceted Reagent

This compound engages in a variety of transformations that are foundational to modern synthetic chemistry. Its utility is most pronounced in reactions that leverage the unique properties of the isocyano group.

Nucleophilic Addition Reactions

The electrophilic carbon of the isocyanide is a prime target for nucleophiles. Protic nucleophiles such as water, alcohols, and amines readily add across the N≡C bond.[3] The reaction is typically stepwise, involving the initial attack of the nucleophile on the isocyanide carbon, followed by proton transfer events.[4]

This reactivity is fundamental to its role as a "convertible isocyanide," where the initial adduct can undergo further transformations.[2]

Caption: General mechanism for nucleophilic addition.

Multicomponent Reactions (MCRs)

This compound is an exemplary substrate for isocyanide-based MCRs, such as the Ugi four-component reaction (4CR). In these reactions, the isocyanide acts as a linchpin, reacting with an imine (formed in situ from an aldehyde and an amine) and a carboxylic acid to rapidly assemble complex, drug-like molecules in a single pot.

A key advantage of using this compound is the convertible nature of the resulting N-(pyridin-2-yl) amide product. The pyridyl group can function as a good leaving group under acidic or basic conditions, allowing for subsequent modification of the amide, thereby expanding the synthetic utility of the Ugi product.[2][5]

Caption: Workflow of the Ugi four-component reaction.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful route for constructing cyclic systems.[6] Isocyanides can participate as 2π-electron components in reactions like [3+2] and [4+2] cycloadditions. While specific examples involving this compound as the primary dienophile are less common in introductory literature, its electronic nature makes it a viable partner for electron-rich dienes in inverse-electron-demand Diels-Alder reactions. The reaction's feasibility is governed by frontier molecular orbital (FMO) theory, where the energy gap between the HOMO of one component and the LUMO of the other dictates the reaction rate.[7][8]

Stability Profile and Degradation Pathways

The primary challenge in working with this compound is its propensity to degrade. The main decomposition pathways are polymerization and isomerization.

Table 1: Stability and Handling of this compound

| Parameter | Observation / Recommendation | Rationale |

| Thermal Stability | Unstable at room temperature; decomposes.[1] | The high reactivity of the isocyano group, especially when activated by the ortho-nitrogen, leads to self-reaction. |

| Storage | Store at low temperatures (≤ -18 °C) as a dilute solution in an inert solvent under argon.[2] | Reduces molecular motion and kinetic energy, slowing decomposition rates. |

| Polymerization | Prone to polymerization, forming a dark, insoluble solid.[1] | The nucleophilic carbon of one molecule can attack the electrophilic carbon of another, initiating a chain reaction.[9] |

| Isomerization | Can isomerize to the more thermodynamically stable 2-cyanopyridine. | The C≡N triple bond in the nitrile is significantly more stable than the N⁺≡C⁻ arrangement in the isonitrile. |

| Chemical Incompatibilities | Avoid strong acids, strong bases, and oxidizing agents.[10] | These reagents can catalyze decomposition or react violently with the isocyanide. |

Conclusion: A High-Reward Reagent for the Prepared Chemist

This compound presents a classic case of a high-energy, high-reward synthetic intermediate. Its rich reactivity, particularly in the realm of multicomponent reactions, offers elegant and efficient pathways to molecular complexity that are highly valued in pharmaceutical and materials science. However, this reactivity is intrinsically linked to its instability. Success with this compound does not come from finding ways to render it inert, but from understanding its electronic nature and decomposition pathways. By employing carefully controlled synthesis, purification, and handling protocols, researchers can effectively mitigate its instability and unlock its full synthetic potential, making it a powerful tool in the molecular architect's toolkit.

References

- Isocyanide 2.0. Green Chemistry (RSC Publishing).

- 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. PubMed.

- SAFETY DATA SHEET. Sigma-Aldrich.

- 2-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia.

- This compound | C6H4N2. PubChem.

- 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. ACS Publications.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. MDPI.

- Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Cycloaddition. Wikipedia.

- The [3+2]Cycloaddition Reaction.

- Cycloaddition Reactions. Chemistry LibreTexts.

- Cycloaddition Reactions | Organic Chemistry. YouTube.

- Functional Isocyanide-Based Polymers. PubMed.

- Generic mechanism for the polymerization of isocyanides. ResearchGate.

Sources

- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects | MDPI [mdpi.com]

- 5. 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloaddition - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Theoretical Foundation: Why DFT is the Workhorse for Aromatic Systems

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Isocyanopyridine

For researchers and scientists in the fields of materials science and drug development, understanding the molecular properties of heterocyclic compounds like this compound is paramount. This guide provides a comprehensive walkthrough of the theoretical and practical aspects of performing quantum chemical calculations on this molecule, grounded in the principles of Density Functional Theory (DFT). As a senior application scientist, the goal is to not only provide a protocol but to instill a deep understanding of the causality behind each computational choice, ensuring a robust and reproducible workflow.

The accurate prediction of molecular properties begins with selecting the right computational method. For organic molecules like this compound, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy.[1][2] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron system by calculating its electron density, a simpler problem to solve.

The core of a DFT calculation lies in the choice of the functional and the basis set.

-

Functionals : The functional is a mathematical approximation that defines the exchange-correlation energy of the electrons. For pyridine derivatives, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown excellent performance.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional, often serving as a reliable starting point for organic molecules.[3][4]

-

M06-2X is a meta-hybrid functional that often provides improved accuracy for non-covalent interactions and thermochemistry, which can be relevant when studying potential intermolecular interactions of this compound.[1]

-

-

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and computational cost.

-

Pople-style basis sets , such as 6-31G(d) or 6-311++G(d,p) , are common choices. The numbers describe the number of functions used for core and valence electrons. The additions in parentheses denote polarization (d,p) and diffuse (++) functions, which are crucial for accurately describing the electron distribution in molecules with heteroatoms and potential for hydrogen bonding.[5][6] For pyridine systems, including these functions is essential for reliable results.[1]

-

The Computational Workflow: A Self-Validating Protocol

A successful computational study follows a logical and self-validating workflow. The initial geometry of the molecule is first optimized to find its most stable, lowest-energy conformation. This is followed by a frequency calculation, which serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it predicts the vibrational spectra (IR and Raman).

Caption: A standard workflow for quantum chemical calculations, ensuring a true energy minimum is found before property analysis.

Detailed Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the conceptual steps applicable to most quantum chemistry software packages (e.g., Gaussian, ORCA, GAMESS).

Objective: To find the ground-state equilibrium geometry of this compound and confirm its stability.

Methodology:

-

Structure Generation:

-

Define the initial 3D coordinates of this compound. This can be done using molecular building software or by converting its SMILES string: C1=CC=NC=C1[N+]#[C-].

-

Perform an initial, rough geometry optimization using a computationally inexpensive method like molecular mechanics if starting from a 2D sketch.

-

-

Input File Preparation:

-

Specify the coordinates of the molecule.

-

Define the charge (0 for neutral this compound) and spin multiplicity (1 for a singlet ground state).[7]

-

Select the level of theory . A robust choice is B3LYP/6-311++G(d,p).

-

Specify the calculation type: Opt (Optimization) followed by Freq (Frequency). This ensures the frequency calculation is performed on the optimized geometry from the first step.

-

(Optional but Recommended) Specify a solvent model , such as the Polarization Continuum Model (PCM), if you wish to simulate the molecule in a specific solvent environment (e.g., water or DMSO).

-

-

Execution and Monitoring:

-

Submit the calculation to the computational chemistry software.

-

Monitor the self-consistent field (SCF) energy and the forces on the atoms during the optimization process.[8] The calculation is converged when these values fall below predefined thresholds.

-

-

Results Analysis:

-

Optimization: Verify that the optimization job terminated normally. The output file will contain the final optimized coordinates and the total electronic energy.

-

Frequency: This is the critical validation step.

-

Check the output for the number of imaginary frequencies. For a stable ground state, there should be zero imaginary frequencies.

-

If one imaginary frequency is present, it indicates the structure is a transition state, not a minimum. The vibrational mode corresponding to this frequency shows the path to the true minimum. You must then modify the geometry along this mode and re-run the optimization.[8]

-

The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities. This data can be used to simulate the theoretical spectra of the molecule.[4]

-

-

Calculation and Analysis of Molecular Properties

Once a validated, optimized structure is obtained, a wealth of molecular properties can be calculated to understand the reactivity, electronic nature, and potential applications of this compound.

Caption: Relationship between the optimized structure and key derivable molecular properties.

Electronic Structure Analysis

The electronic properties are crucial for predicting reactivity.

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals.[9]

-

The HOMO energy relates to the ability to donate electrons.

-

The LUMO energy relates to the ability to accept electrons.

-

The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[1] A smaller gap suggests the molecule is more easily excitable and more reactive.

-

-

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack.

-

Red regions (negative potential) indicate electron-rich areas, such as the nitrogen atom in the pyridine ring, which are susceptible to electrophilic attack.

-

Blue regions (positive potential) indicate electron-poor areas, which are susceptible to nucleophilic attack.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular bonding and charge distribution.[9] It calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. This is particularly useful for understanding the polar nature of the isocyanide group (-N≡C).

Spectroscopic Properties

-

Vibrational Spectroscopy: As obtained from the frequency calculation, the theoretical IR and Raman spectra serve as a powerful tool.[10] The calculated frequencies can be compared with experimental data to confirm the structure.[3][5] The characteristic stretching frequency of the isocyanide group (typically ~2100-2200 cm⁻¹) is a key vibrational mode to analyze.

-

Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and simulate the UV-Vis absorption spectrum.[7] This is essential for understanding the molecule's photophysical properties and is a standard method for comparing computational results with experimental spectroscopic data.[1]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative results should be summarized in tables.

| Parameter | Calculation Level | Result | Interpretation |

| Total Energy | B3LYP/6-311++G(d,p) | Value in Hartrees | The electronic ground state energy of the optimized molecule. |

| HOMO Energy | B3LYP/6-311++G(d,p) | Value in eV | Correlates with ionization potential; indicates electron-donating ability. |

| LUMO Energy | B3LYP/6-311++G(d,p) | Value in eV | Correlates with electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Value in eV | Indicator of chemical stability and electronic excitation energy.[9] |

| Dipole Moment | B3LYP/6-311++G(d,p) | Value in Debye | Quantifies the overall polarity of the molecule. |

| Isocyanide Stretch (νN≡C) | B3LYP/6-311++G(d,p) | Value in cm-1 | A key vibrational frequency for spectroscopic identification. |

Conclusion: From Calculation to Insight

Quantum chemical calculations provide a powerful, atom-level lens through which to understand the structure, reactivity, and properties of this compound. By following a rigorous and self-validating workflow based on Density Functional Theory, researchers can reliably predict molecular geometries, vibrational spectra, and electronic characteristics. This computational insight is indispensable in modern drug development and materials science, enabling the rational design of novel molecules and accelerating the discovery process.[2][11]

References

-

This compound | C6H4N2 | CID 15398924 - PubChem . PubChem. Available from: [Link]

-

2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry . PubMed. Available from: [Link]

-

QUANTUM CHEMICAL CALCULATIONS, SPECTRAL ANALYSES AND MOLECULAR DOCKING STUDIES . ResearchGate. Available from: [Link]

-

Computational Synthesis of C₆₀ Cyano- And Azopolyderivatives . PubMed. Available from: [Link]

-

3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design . Royal Society of Chemistry. Available from: [Link]

-

A Combined Experimental and Theoretical Study on Vibrational Spectra of 2-acetylpyridine . PubMed. Available from: [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies . PubMed Central. Available from: [Link]

-

How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? . Royal Society of Chemistry. Available from: [Link]

-

Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions . ResearchGate. Available from: [Link]

-

Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency . YouTube. Available from: [Link]

-

Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap] on L-Valin . Natural Sciences Publishing. Available from: [Link]

-

Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations . PubMed. Available from: [Link]

-

Quantum chemistry calculations with python: S3 (final) - DFT for computing molecular properties . YouTube. Available from: [Link]

-

Molecular modeling and simulations of some antiviral drugs, benzylisoquinoline alkaloid, and coumarin molecules to investigate the effects on Mpro main viral protease inhibition . National Institutes of Health. Available from: [Link]

-

A Unified View of Vibrational Spectroscopy Simulation through Kernel Density Estimations . ACS Publications. Available from: [Link]

-

Molecular Modeling Strategies of Cancer Multidrug Resistance . PubMed. Available from: [Link]

-

Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies . ResearchGate. Available from: [Link]

-

Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development . MDPI. Available from: [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine . ResearchGate. Available from: [Link]

-

Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction . PubMed. Available from: [Link]

-

Molecular simulation studies on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7 . PubMed. Available from: [Link]

-

Band Structure — Modular Quantum Chemistry Project documentation . Modular Quantum Chemistry Project. Available from: [Link]

-

(PDF) Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride . ResearchGate. Available from: [Link]

-

DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds . National Institutes of Health. Available from: [Link]

-

Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage . PubMed Central. Available from: [Link]

-

Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods . Der Pharma Chemica. Available from: [Link]

-

Electronic Structure of Aqueous [Co(bpy)3]2+/3+ Electron Mediators . ResearchGate. Available from: [Link]

-

Computational Chemistry Research | MorDOR Lab | Chemistry with Dr. G . YouTube. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Modeling Strategies of Cancer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure of 2-Isocyanopyridine

Foreword: Unveiling the Electronic Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals delving into the intricate world of molecular interactions, this guide offers a comprehensive exploration of the electronic structure of 2-isocyanopyridine. This molecule, a unique pyridine derivative, presents a fascinating interplay of aromaticity and the distinct electronic character of the isocyanide functional group. Understanding its electronic landscape is paramount for predicting its reactivity, designing novel synthetic pathways, and ultimately, harnessing its potential in the development of new therapeutics and functional materials. This document moves beyond a mere recitation of facts, providing a causal analysis of the molecule's properties, grounded in both theoretical principles and experimental observations.

The Architectural Blueprint: Molecular Geometry and Bonding

The foundational step in comprehending the electronic structure of this compound is to establish its three-dimensional architecture. The molecule consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, with an isocyano (-N≡C) group substituted at the C2 position.

The pyridine ring is planar, a consequence of the sp² hybridization of its carbon and nitrogen atoms, which leads to a delocalized π-electron system. The isocyano group, in its free state, exhibits nearly linear geometry. When attached to the pyridine ring, the C-N-C bond angle of the isocyanide is expected to be close to 180°.

The bonding within this compound is a composite of strong σ-bonds, forming the molecular framework, and a delocalized π-system across the pyridine ring. The isocyanide group contributes its own unique bonding characteristics, featuring a triple bond between the nitrogen and carbon atoms and a lone pair on the carbon. This electronic configuration is the primary determinant of its characteristic reactivity.

A Quantum Mechanical Perspective: The Frontier Molecular Orbitals

To truly grasp the reactivity and electronic transitions of this compound, we must turn to the language of molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they govern the molecule's behavior as an electron donor and acceptor, respectively.

A qualitative molecular orbital diagram for this compound can be constructed by considering the interaction of the pyridine ring's π-orbitals with the orbitals of the isocyanide group.

Caption: Simplified workflow of the Ugi four-component reaction involving this compound.

Coordination Chemistry

The pyridine nitrogen of this compound acts as a strong σ-donor, readily coordinating to a wide range of metal ions. The isocyanide group can also coordinate to metals, acting as a σ-donor through its carbon lone pair and as a π-acceptor through its π* orbitals. This dual coordinating ability makes this compound a versatile ligand for the synthesis of novel metal complexes with potential applications in catalysis and materials science.

The Nexus with Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique reactivity and electronic properties of the isocyano group make this compound and its derivatives attractive building blocks for the synthesis of novel therapeutic agents. Its role in multicomponent reactions allows for the rapid generation of diverse molecular architectures, accelerating the drug discovery process. [1]

Conclusion: A Molecule of Rich Electronic Complexity and Potential

This in-depth guide has illuminated the multifaceted electronic structure of this compound. From its fundamental geometry and bonding to the nuances of its molecular orbitals and spectroscopic signatures, a cohesive picture emerges of a molecule with a rich and tunable electronic landscape. The interplay between the aromatic pyridine ring and the versatile isocyanide functionality gives rise to a unique combination of properties that are being increasingly exploited in organic synthesis, coordination chemistry, and drug discovery. As our understanding of its electronic behavior continues to deepen, so too will our ability to harness the full potential of this remarkable heterocycle.

References

-

van der Heijden, G., et al. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Organic Letters, 18(5), 984-987. [Link]

-

Shaaban, M. R., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6949-6955. [Link]

-

Varadi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

-

Kuntal, M., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

-

Dömling, A. (2002). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 41(19), 3509-3511. [Link]

Sources

2-Isocyanopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Isocyanopyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactivity make it a valuable building block for the synthesis of a wide range of complex molecules. This guide provides an in-depth overview of this compound, covering its commercial availability, chemical properties, synthesis, and key applications, with a focus on its role in drug discovery.

As a versatile reagent, this compound participates in various chemical transformations, most notably in multicomponent reactions.[1] This reactivity allows for the efficient construction of diverse molecular scaffolds, a crucial aspect of modern drug development. The pyridine nitrogen atom imparts specific electronic characteristics to the isocyanide functional group, influencing its reactivity and the properties of the resulting products.[2] Understanding these nuances is essential for harnessing the full potential of this compound in synthetic chemistry.

Commercial Availability and Suppliers

This compound is not as readily available as its isomer, 2-cyanopyridine. Its synthesis and isolation can be challenging due to its potential for instability and decomposition at room temperature.[3] However, several chemical suppliers specialize in providing research-grade this compound and its derivatives. Researchers should inquire with these suppliers for availability, purity, and packaging options.

It is important to note that while some suppliers may list "this compound," they may be referring to its more stable precursor or related compounds. Direct confirmation with the supplier is always recommended. For researchers requiring larger quantities or specific derivatives, custom synthesis services are often available from specialized chemical manufacturing organizations.

Table 1: Key Suppliers of Pyridine Derivatives

| Supplier | Country of Origin | Notes |

| Sigma-Aldrich (Merck) | Germany/United States | Offers a range of pyridine derivatives and reagents for synthesis.[4] |

| Thermo Fisher Scientific | United States | Provides various chemical reagents, including precursors for isocyanide synthesis.[5] |

| Henan Tianfu Chemical Co.,Ltd. | China | A potential source for pyridine-based compounds.[6] |

| Shanghai Time Chemicals CO., Ltd. | China | Listed as a supplier of related pyridine compounds.[6] |

| Hefei TNJ Chemical Industry Co.,Ltd. | China | Another potential supplier of pyridine derivatives in China.[6] |

Note: The direct availability of this compound should be confirmed with each supplier.

Chemical Properties and Reactivity

The isocyanide functional group (-N≡C) in this compound is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic distribution makes the carbon atom both nucleophilic and electrophilic, allowing it to react with a wide range of electrophiles and nucleophiles.

The reactivity of this compound is significantly influenced by the adjacent nitrogen atom in the pyridine ring. This heteroatom can modulate the electronic properties of the isocyanide group, affecting its stability and reactivity in chemical transformations.[3]

Stability and Handling

Heterocyclic isocyanides, particularly those with the isocyano group ortho to a heteroatom like in this compound, are known to be unstable at room temperature.[3] They are prone to polymerization or cyclization reactions.[3] Therefore, special handling and storage conditions are required. It is recommended to store this compound at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[3] Due to its reported instability, it is often synthesized and used immediately in subsequent reactions.[3]

Synthesis of this compound

The synthesis of this compound typically involves the dehydration of the corresponding formamide precursor, 2-formamidopyridine. A common method is the Ugi "two-step" procedure, which involves the formylation of a primary amine followed by dehydration.[3]

A general laboratory-scale synthesis protocol is as follows:

Step 1: Formylation of 2-Aminopyridine

-

Dissolve 2-aminopyridine in a suitable solvent, such as formic acid or a mixture of formic acid and acetic anhydride.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product, 2-formamidopyridine, with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-formamidopyridine by recrystallization or column chromatography.

Step 2: Dehydration of 2-Formamidopyridine

-

Dissolve the purified 2-formamidopyridine in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

-

Cool the solution to 0°C or below.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphenylphosphine in the presence of a base (e.g., triethylamine).

-

Stir the reaction mixture at low temperature for a specified period.

-

Carefully quench the reaction with an aqueous solution of a base (e.g., sodium carbonate).

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt, and carefully remove the solvent under reduced pressure at low temperature to yield this compound.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring. The chemical shifts and coupling constants are sensitive to the position of the isocyano group.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the isocyanide carbon. The isocyanide carbon typically appears in a specific region of the spectrum.[7]

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the isocyanide group (N≡C), typically appearing in the range of 2150-2100 cm⁻¹.[7]

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. The fragmentation pattern can provide additional structural information.[7]

Applications in Drug Discovery

The unique reactivity of this compound makes it a valuable tool in drug discovery, particularly in the context of multicomponent reactions (MCRs). MCRs allow for the rapid and efficient synthesis of complex molecules from three or more starting materials in a single step, which is highly advantageous for the generation of chemical libraries for high-throughput screening.[8]

Isocyanide-Based Multicomponent Reactions (IMCRs)

This compound can be employed in various IMCRs, such as the Ugi and Passerini reactions. These reactions enable the construction of diverse molecular scaffolds containing the pyridine moiety, which is a common structural motif in many approved drugs.[2] The pyridine ring can participate in crucial interactions with biological targets, such as hydrogen bonding and π-stacking.[2]

Diagram: Generalized Ugi Four-Component Reaction

Sources

- 1. 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2-Cyanopyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemistry and Applications of 2-Isocyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isocyanopyridine stands as a uniquely versatile heterocyclic building block, distinguished by the synergistic reactivity of its electron-deficient pyridine ring and the electronically ambiguous isocyano group. This guide offers an in-depth exploration of its synthesis, core reactivity, and expanding applications. We delve into the mechanistic underpinnings of its participation in powerful synthetic transformations, most notably multicomponent reactions (MCRs) like the Ugi reaction, which enable the rapid construction of complex molecular scaffolds from simple precursors. Furthermore, its role in cycloaddition reactions and its behavior as a ligand in coordination chemistry are examined. This document serves as a technical resource, providing not only theoretical insights but also actionable experimental protocols for chemists engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Unique Profile of this compound

This compound (C₆H₄N₂) is an aromatic heterocycle featuring an isocyanide (-N≡C) functional group at the C2 position of a pyridine ring.[1] This arrangement creates a molecule with a rich and nuanced electronic character. The pyridine nitrogen acts as an electron-withdrawing group, influencing the reactivity of the isocyanide. The isocyano group itself is renowned for its dual electronic nature, capable of acting as both a nucleophile and an electrophile at the terminal carbon. This duality is the foundation of its broad utility in synthetic chemistry.

The molecule's true power lies in its ability to participate in multicomponent reactions (MCRs), which are one-pot processes combining three or more reagents to form complex products with high atom economy.[2][3] In an era focused on efficient and sustainable chemistry, this compound has emerged as a key player, particularly in the synthesis of peptidomimetics and diverse heterocyclic systems relevant to drug discovery and materials science.[4][5]

Synthesis of this compound: A Practical Approach

The most common and reliable laboratory-scale synthesis of this compound involves the dehydration of its corresponding formamide precursor, N-(pyridin-2-yl)formamide. While several dehydrating agents can be employed, phosphorus oxychloride (POCl₃) in the presence of a base is a classic and effective choice.